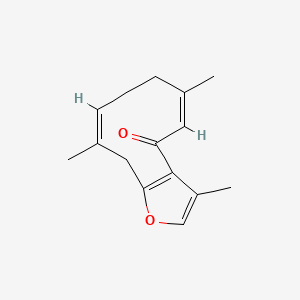

Isofuranodienone

Description

Properties

CAS No. |

24268-41-5 |

|---|---|

Molecular Formula |

C15H18O2 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

(5Z,9E)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one |

InChI |

InChI=1S/C15H18O2/c1-10-5-4-6-11(2)8-14-15(13(16)7-10)12(3)9-17-14/h6-7,9H,4-5,8H2,1-3H3/b10-7-,11-6+ |

InChI Key |

XVOHELPNOXGRBQ-IKVLVDHLSA-N |

Isomeric SMILES |

C/C/1=C/C(=O)C2=C(C/C(=C/CC1)/C)OC=C2C |

Canonical SMILES |

CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C |

melting_point |

89.5 - 90.5 °C |

physical_description |

Solid |

Synonyms |

furanodienone |

Origin of Product |

United States |

Foundational & Exploratory

Isofuranodienone natural sources and biosynthesis pathways

An In-depth Technical Guide to Isofuranodienone: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bioactive furanosesquiterpenoid belonging to the furanogermacrane class of natural products. Exhibiting a range of biological activities, including anti-inflammatory and anticancer properties, it has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathways, quantitative data on its occurrence, and detailed experimental protocols for its isolation and characterization.

Natural Sources of this compound

This compound is a secondary metabolite found in a select number of plant families. Its distribution is not widespread, making the plants that produce it of particular interest for natural product discovery. The primary plant families known to contain this compound and related furanosesquiterpenoids include Zingiberaceae, Burseraceae, Asteraceae, Apiaceae, Myrtaceae, and Lauraceae[1].

Within these families, this compound is most commonly isolated from species of the genera Curcuma and Commiphora[1]. For instance, it has been reported in Curcuma xanthorrhiza and Smyrnium perfoliatum[2]. The isomer, furanodiene, is a major component of the essential oil from the rhizomes of Curcuma wenyujin, where it can constitute over 20% by weight[3].

Quantitative Analysis of this compound and Related Compounds

Quantitative data for this compound across various plant sources is not extensively compiled in the literature. However, analysis of related compounds and specific studies on furanodiene provide insights into the typical yields. The following table summarizes available quantitative data for furanodiene and other relevant compounds from their natural sources.

| Compound | Plant Source | Plant Part | Method of Analysis | Quantity | Reference |

| Furanodiene | Curcuma wenyujin | Rhizome | Not Specified | >20% of essential oil by weight | [3] |

| Furanodiene & Furanoelemene | Smyrnium olusatrum | Essential Oil | 13C-NMR | Furanodiene: 21.7%, Furanoelemene: 6.8% | [4][5] |

| Curcuminoids | Curcuma longa | Rhizome | HPLC-UV-MS | 22.21–40.36 mg/g | [6] |

| Curdione | Curcuma aromatica | Methanol Extract | HPLC | 11.4% | [7] |

Biosynthesis of this compound

The biosynthesis of this compound, a sesquiterpenoid, originates from the central isoprenoid pathway, which produces the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are synthesized via the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids[4][8].

The key steps in the biosynthesis of this compound are:

-

Formation of Farnesyl Pyrophosphate (FPP): One molecule of DMAPP and two molecules of IPP are condensed sequentially by geranyl pyrophosphate synthase and farnesyl pyrophosphate synthase to form the C15 precursor, farnesyl pyrophosphate (FPP).

-

Formation of the Germacrane Skeleton: The first committed step in the biosynthesis of germacrane-type sesquiterpenoids is the cyclization of FPP. This reaction is catalyzed by a sesquiterpene cyclase, specifically a (+)-germacrene A synthase (GAS) . This enzyme facilitates the conversion of the linear FPP into the cyclic (+)-germacrene A, which is the foundational scaffold for this compound[9][10].

-

Oxidation of Germacrene A: Following the formation of the germacrane ring, a series of oxidative modifications occur. A key enzyme in this stage is germacrene A oxidase (GAO) , a cytochrome P450 monooxygenase. GAO catalyzes the oxidation of the isopropenyl side chain of germacrene A to form germacrene A acid[9][11][12]. It is hypothesized that a similar P450-dependent hydroxylation occurs at a methyl group on the germacrane ring, which is a precursor to the furan ring formation.

-

Furan Ring Formation and Final Modifications: The formation of the furan ring is likely catalyzed by a series of enzymatic reactions, including further oxidations and cyclization, potentially involving other cytochrome P450 enzymes and dehydrogenases. The final steps would involve the formation of the dienone system to yield this compound.

Biosynthesis Pathway Diagram

References

- 1. Isofuranodiene | C15H20O | CID 636458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. japsonline.com [japsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification and quantitative determination of furanodiene, a heat-sensitive compound, in essential oil by 13C-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Curdione Plays an Important Role in the Inhibitory Effect of Curcuma aromatica on CYP3A4 in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Biosynthesis of Germacrene A Carboxylic Acid in Chicory Roots. Demonstration of a Cytochrome P450 (+)-Germacrene A Hydroxylase and NADP+-Dependent Sesquiterpenoid Dehydrogenase(s) Involved in Sesquiterpene Lactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemical conservation and evolution of germacrene A oxidase in asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isofuranodienone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofuranodienone, a naturally occurring germacrane sesquiterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed spectral data, including 1H and 13C Nuclear Magnetic Resonance (NMR), are presented to aid in its identification and characterization. Furthermore, this document outlines experimental protocols for the isolation of this compound from natural sources and for the evaluation of its cytotoxic effects. The guide also delves into the potential signaling pathways through which this compound may exert its biological effects, drawing comparisons with its well-studied isomer, furanodienone. This compilation of technical information aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a sesquiterpenoid characterized by a 10-membered germacrane ring fused with a furanone moiety. Its systematic IUPAC name is (5Z,9E)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one. The chemical structure and key identifiers are summarized below.

| Identifier | Value |

| Molecular Formula | C15H18O2[1] |

| Molecular Weight | 230.30 g/mol [1] |

| IUPAC Name | (5Z,9E)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one[1] |

| CAS Number | 24268-42-6[1] |

| SMILES | C/C/1=C/C(=O)C2=C(C/C(=C/CC1)/C)OC=C2C[1] |

| InChI Key | XVOHELPNOXGRBQ-IKVLVDHLSA-N[1] |

Physicochemical Properties

This compound is a solid at room temperature with a defined melting point. Its lipophilic nature, indicated by the calculated XLogP3 value, suggests moderate solubility in organic solvents and limited solubility in aqueous media. This property is a critical consideration for its formulation and bioavailability in potential therapeutic applications.

| Property | Value | Source |

| Physical Description | Solid | Human Metabolome Database |

| Melting Point | 89.5 - 90.5 °C | Human Metabolome Database |

| XLogP3-AA | 2.9 | Computed by XLogP3 3.0 |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables provide the 1H and 13C NMR spectral data, which are essential for the unambiguous identification of the compound.

1H NMR Spectral Data (CDCl3, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.15 | dd | 11.4, 4.1 | H-1 |

| 2.05 | m | H-2α | |

| 2.09 | m | H-2β | |

| 2.20 | m | H-3α | |

| 2.25 | m | H-3β | |

| 5.84 | br s | H-5 | |

| 3.03 | d | 14.5 | H-9α |

| 3.57 | d | 14.5 | H-9β |

| 7.05 | br s | H-12 | |

| 2.16 | br s | H-13 | |

| 1.73 | s | H-14 | |

| 1.63 | s | H-15 |

Data sourced from Chokchaisiri et al.[2]

13C NMR Spectral Data (CDCl3, 100 MHz)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 123.9 | CH | C-1 |

| 26.1 | CH2 | C-2 |

| 36.3 | CH2 | C-3 |

| 141.1 | C | C-4 |

| 129.0 | CH | C-5 |

| 193.8 | C=O | C-6 |

| 123.9 | C | C-7 |

| 161.5 | C | C-8 |

| 32.8 | CH2 | C-9 |

| 134.0 | C | C-10 |

| 122.1 | C | C-11 |

| 138.4 | CH | C-12 |

| 9.5 | CH3 | C-13 |

| 22.6 | CH3 | C-14 |

| 19.1 | CH3 | C-15 |

Data sourced from Chokchaisiri et al.[2]

Biological Activities and Potential Therapeutic Applications

This compound has demonstrated promising biological activities, particularly in the realm of oncology. Its cytotoxic effects against various cancer cell lines highlight its potential as a lead compound for the development of novel anticancer agents.

Anticancer Activity

Research has shown that this compound exhibits antiproliferative activity against human breast and prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Adenocarcinoma | 59 |

| BT-474 | Breast Adenocarcinoma | 55 |

| PC-3 | Prostate Adenocarcinoma | 29 |

Data from a study on the antiproliferative evaluation of isofuranodiene.[2]

The mechanism of its anticancer action is suggested to involve the induction of apoptosis.[2] However, the therapeutic application of this compound is currently hampered by its instability and low water solubility.

Experimental Protocols

Isolation of this compound from Curcuma elata

The following is a general procedure for the extraction and isolation of sesquiterpenoids from Curcuma species, which can be adapted for this compound.

Procedure:

-

Extraction: The air-dried and powdered rhizomes of Curcuma elata are subjected to Soxhlet extraction using an appropriate solvent such as ethyl acetate or acetone.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude oleoresin.

-

Precipitation: The oleoresin is treated with a non-polar solvent like hexane to precipitate the less soluble compounds, including this compound.

-

Column Chromatography: The crude precipitate is then subjected to silica gel column chromatography.

-

Elution and Fractionation: The column is eluted with a gradient solvent system, typically a mixture of chloroform and methanol with increasing polarity, to separate the different components. Fractions are collected sequentially.

-

Analysis and Purification: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with the pure compound are combined and concentrated to yield purified this compound.

Cell Viability Assay (MTS Assay)

The following is a generalized protocol for determining the cytotoxic effects of this compound on cancer cell lines using the MTS assay.

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound. A control group with no treatment and a vehicle control are also included.

-

Incubation: The plates are incubated for a specific period (e.g., 72 hours) to allow the compound to exert its effects.

-

MTS Reagent Addition: Following the incubation period, the MTS reagent is added to each well.

-

Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by viable cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, studies on its closely related isomer, furanodienone, provide valuable insights into potential mechanisms of action. Furanodienone has been shown to exert its anti-inflammatory and anticancer effects through the modulation of key signaling cascades, including the NF-κB and MAPK pathways.

It is plausible that this compound shares similar mechanisms of action due to its structural similarity to furanodienone. Further research is warranted to elucidate the specific molecular targets and signaling pathways directly affected by this compound.

References

Isofuranodienone: A Technical Guide on its Discovery, Traditional Medicine Origins, and Modern Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofuranodienone, a bioactive sesquiterpenoid, has emerged from the annals of traditional medicine to become a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a particular focus on its roots in traditional medicinal practices. It details the scientific journey of its isolation and characterization, presents its modern pharmacological applications with supporting quantitative data, and outlines key experimental protocols. Furthermore, this document employs visualizations to elucidate complex signaling pathways and experimental workflows, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The scientific discovery of this compound is intrinsically linked to the study of plants used in traditional medicine. While the compound itself was not identified in ancient texts, the plant from which it is primarily isolated, Curcuma zedoaria (Zedoary), has a long and well-documented history of use in Traditional Chinese Medicine (TCM) and other indigenous healing systems.

First Isolation and Structure Elucidation

The seminal work on the isolation and structural characterization of furanodienone and its isomer, this compound, was published in 1969 by Hikino et al.[1]. Their research laid the foundation for understanding the chemical nature of these furanosesquiterpenoids. This compound is chemically identified by the CAS number 24268-41-5[2].

Traditional Medicine Origins: Rhizoma Curcumae

In Traditional Chinese Medicine, the dried rhizome of several Curcuma species is known as Rhizoma Curcumae (Ezhu). This traditional medicine has been used for centuries to "activate blood circulation and remove blood stasis," a concept that aligns with modern understandings of treating conditions involving inflammation and cellular proliferation.[3][4][5] Rhizoma Curcumae has been traditionally prescribed for the treatment of pain, and more recently, for cardiovascular diseases and various types of cancer.[4][6] The essential oil of Curcuma wenyujin is a notable source of furanodienone, a closely related and often co-occurring compound.[6]

Pharmacological Properties and Mechanism of Action

Modern scientific investigation has validated many of the traditional uses of Rhizoma Curcumae, with this compound and its isomers being identified as key bioactive constituents responsible for its therapeutic effects. The primary areas of pharmacological activity include anticancer and anti-inflammatory properties.

Anticancer Activity

This compound and the closely related furanodienone have demonstrated potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[7] The anticancer mechanisms are multifaceted and involve the modulation of several key signaling pathways.

-

Induction of Apoptosis: Furanodienone has been shown to induce apoptosis in human colorectal cancer cells by promoting the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-dependent pathways.[7]

-

Cell Cycle Arrest: It can induce G0/G1 cell cycle arrest in lung cancer cells.[8]

-

Signaling Pathway Modulation:

-

ROS/MAPKs Pathway: Furanodienone triggers ROS production, which in turn modulates the MAPKs signaling pathway, leading to apoptosis.[7]

-

Wnt/β-catenin Pathway: Downregulation of the Wnt/β-catenin signaling cascade has been implicated in the anticancer effects of furanodienone in A549 lung cancer cells.[8]

-

Anti-inflammatory Activity

The traditional use of Rhizoma Curcumae for pain and inflammation is supported by modern studies on its constituents. While specific studies on the anti-inflammatory mechanisms of this compound are less detailed in the provided results, the general anti-inflammatory properties of compounds from this class are attributed to the modulation of inflammatory pathways, such as the NF-κB pathway.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of furanodienone, a closely related isomer often studied alongside this compound.

| Cell Line | Assay | IC50 / Effect | Reference |

| RKO (Colon Carcinoma) | Proliferation Inhibition | Significant inhibition (concentration not specified) | [7] |

| HT-29 (Colon Carcinoma) | Proliferation Inhibition | Significant inhibition (concentration not specified) | [7] |

| A549 (Lung Cancer) | Proliferation Inhibition | Dose-dependent inhibition | [8] |

Experimental Protocols

Representative Isolation of this compound from Curcuma Species

The following is a representative protocol for the extraction and isolation of this compound, synthesized from general methods described for curcuminoids and other terpenoids from Curcuma species.[9][10][11][12][13]

Objective: To isolate this compound from the dried rhizomes of Curcuma zedoaria.

Materials:

-

Dried and powdered rhizomes of Curcuma zedoaria

-

Solvents: n-hexane, ethyl acetate, ethanol, methanol, chloroform

-

Silica gel (for column chromatography)

-

TLC plates (silica gel G)

-

Rotary evaporator

-

Chromatography columns

-

Standard analytical equipment (NMR, MS, IR)

Methodology:

-

Extraction:

-

The powdered rhizomes are subjected to Soxhlet extraction with n-hexane to defat the material.[11]

-

The defatted plant material is then extracted with a more polar solvent, such as ethanol or ethyl acetate, to extract the sesquiterpenoids.[9]

-

The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Fractionation and Purification:

-

The crude extract is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase such as chloroform:methanol (95:5).[12]

-

Fractions containing compounds with similar Rf values to a reference standard of this compound are pooled.

-

Further purification of the pooled fractions can be achieved by repeated column chromatography or by preparative HPLC to yield pure this compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Anticancer signaling pathways of Furanodienone.

Caption: Experimental workflow for this compound isolation.

Conclusion

This compound stands as a compelling example of a natural product with a rich history in traditional medicine and significant potential for modern therapeutic applications. Its journey from a component of a traditional remedy to a molecule of interest for its anticancer and anti-inflammatory properties highlights the importance of ethnobotanical knowledge in guiding drug discovery. The detailed understanding of its mechanism of action and the development of robust isolation protocols are crucial for its future development as a potential therapeutic agent. This guide provides a foundational resource for researchers dedicated to exploring the full potential of this compound and other valuable compounds from the pharmacopeia of traditional medicine.

References

- 1. Structure and conformation of the sesquiterpenoids furanodienone and this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C15H18O2 | CID 5317425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Role of Curcuma longae Rhizoma in medical applications: research challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor Mechanisms of Curcumae Rhizoma Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Composition, Antioxidative and Anticancer Activities of the Essential Oil: Curcumae Rhizoma–Sparganii Rhizoma, a Traditional Herb Pair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sensitization and synergistic anti-cancer effects of Furanodiene identified in zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Furanodienone induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iomcworld.com [iomcworld.com]

- 10. mdpi.com [mdpi.com]

- 11. Isolation and In silico Study of Curcumin from Curcuma longa and Its Anti-Diabetic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpras.com [ijpras.com]

- 13. nanobioletters.com [nanobioletters.com]

The Biological Activity of Isofuranodienone from Curcuma Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofuranodienone, a bioactive sesquiterpenoid isolated from various Curcuma species, including Curcuma wenyujin and Curcuma phaeocaulis, has garnered significant scientific interest for its potent pharmacological properties.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of this compound, with a primary focus on its anticancer and anti-inflammatory effects. The document summarizes key quantitative data, details common experimental methodologies used to assess its activity, and visualizes the underlying molecular signaling pathways.

Anticancer Activity

This compound and its isomer, furanodienone, exhibit significant cytotoxic effects against a broad range of human cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, thereby inhibiting tumor cell proliferation.

Cytotoxicity and Antiproliferative Effects

The efficacy of this compound and furanodienone in inhibiting cancer cell growth is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | Compound | IC50 Value (µM) | IC50 Value (µg/mL) | Citation(s) |

| PC 3 | Prostate Adenocarcinoma | Isofuranodiene | 29 | - | [4][5] |

| MDA-MB 231 | Breast Adenocarcinoma | Isofuranodiene | 59 | - | [4][5] |

| BT 474 | Breast Adenocarcinoma | Isofuranodiene | 55 | - | [4][5] |

| RKO | Colorectal Carcinoma | Furanodienone | - | - | [6][7] |

| HT-29 | Colorectal Carcinoma | Furanodienone | - | - | [6][7] |

| A549 | Non-Small Cell Lung Carcinoma | Furanodienone | - | - | [8] |

| MCF-7 | Breast Cancer (ERα-positive) | Furanodienone | - | - | [9] |

| T47D | Breast Cancer (ERα-positive) | Furanodienone | - | - | [9] |

| MDA-MB-231 | Breast Cancer (ERα-negative) | Furanodienone | - | - | [9] |

| HeLa | Cervical Cancer | Furanodiene | - | 0.6 | [1][10] |

| Hep-2 | Laryngeal Cancer | Furanodiene | - | 1.7 | [10] |

| HL-60 | Promyelocytic Leukemia | Furanodiene | - | 1.8 | [1][10] |

| U251 | Glioblastoma | Furanodiene | - | 7.0 | [10] |

| PC3 | Prostate Cancer | Furanodiene | - | 0.6 - 4.8 | [1] |

| SGC-7901 | Gastric Cancer | Furanodiene | - | 0.6 - 4.8 | [1] |

| HT-1080 | Fibrosarcoma | Furanodiene | - | 0.6 - 4.8 | [1] |

Note: Some studies on furanodienone did not report specific IC50 values but demonstrated significant dose-dependent inhibition of proliferation.[6][7][8][9]

Induction of Apoptosis

A primary mechanism of the anticancer activity of this compound is the induction of apoptosis. Studies have shown that this compound triggers both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.

Key Apoptotic Events:

-

Nuclear Condensation and Fragmentation: Treatment with furanodienone leads to characteristic apoptotic nuclear morphology, observable by DAPI or Hoechst staining.[7][9]

-

Phosphatidylserine Externalization: Flow cytometry analysis using Annexin V-FITC/PI staining reveals an increased percentage of apoptotic cells.[7][8]

-

Mitochondrial Dysfunction: Furanodienone induces a collapse of the mitochondrial transmembrane potential and promotes the production of reactive oxygen species (ROS).[6][7]

-

Caspase Activation: The compound enhances the activity of initiator caspases (caspase-9) and effector caspases (caspase-3).[8]

-

Modulation of Bcl-2 Family Proteins: Western blot analyses show a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.

Cell Cycle Arrest

This compound has been shown to arrest the cell cycle at the G0/G1 or G1 phase in various cancer cell lines, including colorectal and breast cancer cells.[6][8] This cell cycle arrest is associated with the modulation of key regulatory proteins:

Inhibition of Key Signaling Pathways

This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that promotes inflammation and cell survival. This compound has been shown to inhibit the NF-κB signaling pathway, which contributes to its anti-inflammatory and pro-apoptotic effects.[11]

In HER2-overexpressing breast cancer cells, furanodienone has been shown to inhibit the EGFR/HER2 signaling pathway.[12] This leads to a decrease in the phosphorylation of EGFR, HER2, and downstream effectors like Akt and Gsk3β, ultimately resulting in cell cycle arrest and apoptosis.[12]

In ERα-positive breast cancer cells, furanodienone has been found to down-regulate the expression of ERα at both the protein and mRNA levels.[9] This leads to the inhibition of estrogen-stimulated cell proliferation and the induction of apoptosis.[9]

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[11] This leads to a reduction in the production of pro-inflammatory mediators. In a model of lipopolysaccharide (LPS)-induced neuroinflammation, furanodien-6-one, a related compound, was shown to reduce the production of pro-inflammatory cytokines such as IL-6, IL-17, and TNF-α.[11] It also decreased the generation of nitric oxide (NO) and reactive oxygen species (ROS).[11]

Other Biological Activities

Beyond its anticancer and anti-inflammatory effects, this compound has demonstrated other potentially therapeutic activities. Furanodiene isolated from Curcuma aeruginosa showed a 40% inhibitory effect on 5-alpha reductase at a concentration of 1 mg/ml, suggesting potential applications in androgen-dependent conditions.[13]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's biological activity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound for a specified duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

-

Washing: Wash the cells with PBS to remove the ethanol.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining.

-

PI Staining: Stain the cells with Propidium Iodide (PI) solution.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Protocol:

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, p-Akt).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.

Conclusion and Future Perspectives

This compound, a natural compound derived from Curcuma species, demonstrates significant potential as a therapeutic agent, particularly in the field of oncology. Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways, makes it an attractive candidate for further drug development. The anti-inflammatory properties of this compound also warrant further investigation for the treatment of inflammatory diseases. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the elucidation of its synergistic effects when combined with existing chemotherapeutic agents. The detailed methodologies and pathway analyses presented in this guide provide a solid foundation for researchers to build upon in their exploration of this promising natural product.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. researchgate.net [researchgate.net]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Furanodienone induces cell cycle arrest and apoptosis by suppressing EGFR/HER2 signaling in HER2-overexpressing human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Furanodienone inhibits cell proliferation and survival by suppressing ERα signaling in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Furanodienone induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer.wisc.edu [cancer.wisc.edu]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Isofuranodienone mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Isofuranodienone in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a bioactive sesquiterpenoid isolated from the rhizome of Curcuma wenyujin, has emerged as a promising natural compound with significant anticancer properties.[1][2][3][4] Extensive research has demonstrated its efficacy in inhibiting the proliferation of a wide range of cancer cell lines, including those of the breast, prostate, colorectal, lung, and liver.[1][2][3][5][6][7] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of this compound, with a focus on its impact on key signaling pathways, induction of apoptosis, cell cycle arrest, and inhibition of metastasis. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, targeting several fundamental processes involved in cancer cell growth and survival. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell migration and invasion. These effects are orchestrated through the modulation of multiple signaling pathways.

Induction of Apoptosis

A predominant mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis.[1][5][6] Studies have shown that this compound triggers both the intrinsic (mitochondrial) and extrinsic apoptotic pathways in various cancer cells.[8]

Key Events in this compound-Induced Apoptosis:

-

Mitochondrial Dysfunction: this compound induces mitochondrial dysfunction, characterized by the collapse of the mitochondrial transmembrane potential (ΔΨm) and a reduction in ATP levels.[1][9][10][11]

-

Caspase Activation: It leads to the activation of a cascade of caspases, which are the executioners of apoptosis. Specifically, the activation of initiator caspases-8 and -9, and the executioner caspase-3 and -7 has been observed.[1][2][7][9][11]

-

PARP Cleavage: The activation of caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[7][11]

-

Regulation of Apoptotic Proteins: this compound modulates the expression of pro- and anti-apoptotic proteins. It upregulates the expression of pro-apoptotic proteins like Bax and Bad, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][11]

-

DNA Fragmentation: The apoptotic process culminates in DNA fragmentation and the formation of apoptotic bodies.[7][11]

Cell Cycle Arrest

This compound has been shown to inhibit cancer cell proliferation by arresting the cell cycle at different phases, primarily the G0/G1 and G2/M phases, depending on the cancer cell type.[1][2][7][11][12][13]

-

G0/G1 Phase Arrest: In several cancer cell lines, including colorectal, lung, and breast cancer cells, this compound induces G0/G1 arrest.[1][2][11][13] This is often associated with the downregulation of key G1 phase regulators such as cyclin D1, cyclin-dependent kinase 4 (CDK4), and CDK2, as well as their phosphorylated forms.[2][11][13] Concurrently, it upregulates the expression of CDK inhibitors like p21 and p27.[2][13]

-

G2/M Phase Arrest: In human hepatoma HepG2 cells, this compound has been observed to cause cell cycle arrest at the G2/M phase.[7]

Inhibition of Metastasis

At non-cytotoxic concentrations, this compound can suppress the metastatic potential of cancer cells.[14] This is achieved by inhibiting key processes involved in metastasis:

-

Cell Adhesion: It inhibits the adhesion of cancer cells to extracellular matrix components like matrigel and fibronectin.[13]

-

Cell Migration and Invasion: this compound has been shown to suppress the migration and invasion of highly metastatic breast cancer cells.[13][14]

-

Modulation of Metastasis-Related Proteins: The anti-metastatic effects are linked to the downregulation of integrin αV and β-catenin expression, as well as the reduced phosphorylation of focal adhesion kinase (FAK), Akt, and PI3 kinase p85.[14] It also interferes with metastasis by regulating the release of matrix metalloproteinase 9 (MMP-9).[14]

Key Signaling Pathways Modulated by this compound

The diverse anticancer activities of this compound are a consequence of its ability to modulate several critical signaling pathways that are often dysregulated in cancer.

ROS/MAPK Signaling Pathway

A central mechanism of action for this compound is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][9][10] The accumulation of ROS triggers the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in mediating apoptosis.[1][9][10]

-

Activation of p38 and JNK: this compound-induced ROS leads to the phosphorylation and activation of p38 MAPK and c-Jun N-terminal kinase (JNK).[1][7][9]

-

Inhibition of ERK: In contrast, it decreases the phosphorylation of extracellular signal-regulated kinase (ERK).[1][7][9]

-

Apoptosis Induction: The activation of p38 and JNK, coupled with the inhibition of ERK, promotes the mitochondrial-mediated apoptotic pathway.[1][7][9]

Caption: this compound induces apoptosis via the ROS/MAPK signaling pathway.

EGFR/HER2 Signaling Pathway

In HER2-overexpressing breast cancer cells, this compound has been shown to interfere with the EGFR/HER2 signaling pathway.[12]

-

Inhibition of Receptor Phosphorylation: It decreases the phosphorylation of both EGFR and HER2.[12]

-

Downstream Effects: This leads to the reduced phosphorylation of downstream effectors such as Akt and Gsk3β.[12]

-

HER2-Dependent Action: Interestingly, the cytotoxic effect of this compound is specifically dependent on HER2 expression, as knockdown of HER2 increases cellular resistance to the compound.[12]

Caption: this compound inhibits the EGFR/HER2 signaling pathway.

ERα Signaling Pathway

In ERα-positive breast cancer cells, such as MCF-7, this compound's mechanism of action involves the suppression of estrogen receptor alpha (ERα) signaling.[6]

-

Downregulation of ERα: It specifically downregulates the protein and mRNA expression levels of ERα, without affecting ERβ.[6]

-

Inhibition of E2-Stimulated Activity: this compound inhibits 17β-estradiol (E2)-stimulated estrogen response element (ERE)-driven reporter activity.[6]

-

Target Gene Ablation: It ablates the expression of E2-targeted genes like c-Myc, Bcl-2, and cyclin D1, leading to the inhibition of cell proliferation and induction of apoptosis.[6]

Wnt Signaling Pathway

In non-small cell lung cancer (NSCLC) A549 cells, this compound has been found to downregulate the Wnt signaling pathway.[2] This downregulation is correlated with the induction of apoptosis and cell cycle arrest in these cells.[2]

NF-κB Signaling Pathway

While direct and extensive studies on this compound's effect on the NF-κB pathway are limited, it has been shown to induce apoptosis in doxorubicin-resistant MCF-7 breast cancer cells through an NF-κB-independent mechanism.[8] However, given that many natural compounds with anticancer properties modulate the NF-κB pathway, this remains an area for further investigation.[15][16][17]

Quantitative Data Summary

The following tables summarize the quantitative data on the anticancer effects of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Reference |

| Prostate Cancer | PC 3 | 29 | [5][18] |

| Breast Cancer | MDA-MB 231 | 59 | [5][18] |

| Breast Cancer | BT 474 | 55 | [5][18] |

| Breast Cancer | MCF-7 | 10-160 (dose-dependent) | [6] |

| Breast Cancer | T47D | 10-160 (dose-dependent) | [6] |

| Colorectal Cancer | RKO | Not specified | [1][9] |

| Colorectal Cancer | HT-29 | Not specified | [1][9] |

| Lung Cancer | A549 | >70% inhibition at 200 µM | [2] |

| Various Cancers | Hela, Hep-2, HL-60, PC3, SGC-7901, HT-1080 | 0.6-4.8 µg/ml | [3] |

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Concentration (µM) | Effect | % of Apoptotic Cells | Reference |

| RKO | 75 | Induction of apoptosis | 19.45 ± 2.37 | [9] |

| RKO | 150 | Induction of apoptosis | 27.34 ± 0.79 | [9] |

| HT-29 | 75 | Induction of apoptosis | 12.4 ± 1.08 | [9] |

| HT-29 | 150 | Induction of apoptosis | 20.64 ± 3.02 | [9] |

| A549 | 200 | G0/G1 cell cycle arrest | Not applicable | [2] |

| BT474 | Not specified | G1 arrest | Not applicable | [12] |

| HepG2 | Not specified | G2/M arrest | Not applicable | [7] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assay (MTS Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 10-150 µM) for different time intervals (e.g., 2, 6, 12, 24, 48, 72 hours).[18]

-

After the treatment period, add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

Caption: Workflow for the MTS cell viability assay.

Apoptosis Analysis (Annexin V/PI Staining and Flow Cytometry)

This method is used to quantify the percentage of apoptotic cells.

Protocol:

-

Culture cells and treat them with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+, and necrotic cells are Annexin V-/PI+.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.

Protocol:

-

Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-p38, p-ERK, Caspase-3, Bcl-2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (PI Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Treat cells with this compound for the specified duration.

-

Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histogram.

Conclusion

This compound is a potent natural anticancer agent that operates through a complex and multifaceted mechanism of action. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis by modulating key signaling pathways such as ROS/MAPK, EGFR/HER2, and ERα highlights its potential as a lead compound for the development of novel cancer therapies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in preclinical and clinical settings, to fully validate its potential for cancer treatment.[4]

References

- 1. Furanodienone induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential anti-cancer activities of Furanodiene, a Sesquiterpene from Curcuma wenyujin [pubmed.ncbi.nlm.nih.gov]

- 4. Furanodiene: A Novel, Potent, and Multitarget Cancer-fighting Terpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative evaluation of isofuranodiene on breast and prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Furanodienone inhibits cell proliferation and survival by suppressing ERα signaling in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Furanodiene induces G2/M cell cycle arrest and apoptosis through MAPK signaling and mitochondria-caspase pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Furanodiene Induces Extrinsic and Intrinsic Apoptosis in Doxorubicin-Resistant MCF-7 Breast Cancer Cells via NF-κB-Independent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Furanodienone induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Furanodiene, a natural product, inhibits breast cancer growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Furanodienone induces cell cycle arrest and apoptosis by suppressing EGFR/HER2 signaling in HER2-overexpressing human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of furanodiene on 95-D lung cancer cells: apoptosis, autophagy and G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Furanodiene, a natural small molecule suppresses metastatic breast cancer cell migration and invasion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 16. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Anticancer Screening of Isofuranodienone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary anticancer screening of Isofuranodienone. Given the limited specific research on this compound, this document also includes data on its isomer, Furanodienone, to provide a broader context and suggest potential avenues for future investigation. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Visualizations of experimental workflows and signaling pathways are included to facilitate understanding.

Introduction to this compound and its Anticancer Potential

This compound is a sesquiterpenoid compound that has demonstrated potential as an anticancer agent. Preliminary studies have shown its ability to inhibit the growth of various cancer cell lines. Due to its structural similarity to Furanodienone, a more extensively studied compound, the anticancer activities of Furanodienone are also discussed in this guide to highlight potential mechanisms of action that may be shared or similar.

Cytotoxicity Data

The antiproliferative activity of this compound and Furanodienone has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized below.

Table 1: IC50 Values for this compound

| Cell Line | Cancer Type | IC50 (µM) |

| PC 3 | Prostate Adenocarcinoma | 29 |

| MDA-MB 231 | Breast Adenocarcinoma | 59 |

| BT 474 | Breast Adenocarcinoma | 55 |

Data sourced from a study on the antiproliferative evaluation of this compound.

Table 2: IC50 Values for Furanodienone

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 85.02 |

| RKO | Colorectal Carcinoma | 156.4 |

| HT-29 | Colorectal Carcinoma | 251.1 |

| Hela | Cervical Cancer | 0.6 µg/ml |

| Hep-2 | Laryngeal Cancer | 1.7 µg/ml |

| HL-60 | Promyelocytic Leukemia | 1.8 µg/ml |

| U251 | Glioblastoma | 7.0 µg/ml |

IC50 values for Furanodienone were compiled from multiple studies.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments used in the preliminary anticancer screening of furanodienone compounds are provided below.

Cell Viability and Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This protocol is adapted from standard methodologies.[3][4][5]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound/Furanodienone stock solution

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound from a stock solution in culture medium. After incubation, replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for the desired exposure times (e.g., 2, 6, 12, 24, 48, 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTS Reagent Addition: Following the treatment period, add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a purple formazan product.

-

Absorbance Measurement: Measure the absorbance of each well at 490-500 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting cell viability against the compound concentration.

Apoptosis Detection (Hoechst 33258 Staining)

Hoechst 33258 is a fluorescent stain that binds to DNA and is used to visualize the nuclear morphology of cells. Apoptotic cells typically exhibit condensed or fragmented nuclei.[6][7][8][9][10]

Materials:

-

Cancer cells cultured on coverslips or in chamber slides

-

This compound/Furanodienone

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Hoechst 33258 staining solution (e.g., 1 µg/mL in PBS)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture the cancer cells on sterile coverslips or in chamber slides. Treat the cells with the desired concentrations of this compound for a specified period (e.g., 24 or 48 hours).

-

Fixation: After treatment, wash the cells twice with PBS and then fix them with the fixative solution for 10-15 minutes at room temperature.

-

Washing: Wash the cells again three times with PBS to remove the fixative.

-

Staining: Add the Hoechst 33258 staining solution to the cells and incubate for 10-15 minutes at room temperature in the dark.

-

Final Wash and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium.

-

Visualization: Observe the stained cells under a fluorescence microscope using a UV filter. Healthy cells will show uniformly stained nuclei, while apoptotic cells will display brightly stained, condensed, or fragmented nuclei.

-

Quantification: The percentage of apoptotic cells can be determined by counting the number of cells with apoptotic nuclear morphology relative to the total number of cells in several random fields.

Visualizing Experimental and Logical Frameworks

The following diagrams, created using the Graphviz DOT language, illustrate the experimental workflow for anticancer screening and the signaling pathways implicated in the anticancer effects of Furanodienone.

Experimental Workflow for Anticancer Screening

Caption: General workflow for the in vitro anticancer screening of a test compound.

Proposed Signaling Pathways of Furanodienone

The following diagrams illustrate the signaling pathways that have been shown to be affected by Furanodienone. While not yet confirmed for this compound, they represent plausible mechanisms of action that warrant further investigation.

Caption: Furanodienone may downregulate the Wnt signaling pathway, leading to apoptosis.[1]

Caption: Furanodienone may induce apoptosis through a ROS/MAPKs-mediated pathway.[11]

Conclusion and Future Directions

The preliminary data for this compound indicates a promising profile as an anticancer agent, particularly against prostate and breast cancer cell lines. The more extensive research on its isomer, Furanodienone, suggests that the anticancer effects may be mediated through the induction of apoptosis and cell cycle arrest, potentially involving the Wnt and ROS/MAPKs signaling pathways.

Future research should focus on:

-

Expanding the screening of this compound against a wider panel of cancer cell lines.

-

Conducting detailed mechanistic studies to elucidate the specific signaling pathways affected by this compound.

-

Performing in vivo studies to evaluate the efficacy and safety of this compound in animal models.

-

Direct comparative studies between this compound and Furanodienone to understand the structure-activity relationship and identify the more potent isomer for further development.

References

- 1. Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential anti-cancer activity of furanodiene | Semantic Scholar [semanticscholar.org]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Apoptosis analysis (Hoechst 33258 staining) [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. biotium.com [biotium.com]

- 11. Furanodienone induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Isomers in Focus: A Technical Guide to Isofuranodienone and Furanodienone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofuranodienone and furanodienone, two naturally occurring sesquiterpenoids, are geometric isomers with the same molecular formula (C15H18O2) but distinct spatial arrangements of their atoms. This seemingly subtle structural variance leads to notable differences in their biological activities, particularly in the realms of oncology and immunology. This technical guide provides an in-depth analysis of their structural disparities, a comparative overview of their biological effects supported by quantitative data, detailed experimental protocols for key assays, and visualizations of their known signaling pathways. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of these compounds.

Core Structural Differences

This compound and furanodienone are both classified as germacrane sesquiterpenoids, characterized by a ten-membered ring structure. The fundamental distinction between these two isomers lies in the stereochemistry of the double bonds within this ring.

-

Furanodienone: Formally named (1E,4E)-8,12-epoxygermacra-1(10),4,7,11-tetraen-6-one, it possesses an E configuration for the double bonds at both the C1(10) and C4 positions.

-

This compound: Identified as (1E,4Z)-8,12-epoxygermacra-1(10),4,7,11-tetraen-6-one, it has an E configuration at the C1(10) double bond and a Z configuration at the C4 double bond.

This difference in geometric isomerism results in distinct three-dimensional conformations, which in turn influences their interaction with biological targets.

Comparative Biological Activity: A Quantitative Overview

While both compounds exhibit promising anticancer and anti-inflammatory properties, the available quantitative data allows for a more direct comparison of their cytotoxic effects against various cancer cell lines.

Table 1: Comparative Anticancer Activity of Furanodienone and this compound (IC50 Values)

| Cancer Cell Line | Furanodienone IC50 (µM) | This compound IC50 (µM) |

| Breast Cancer | ||

| MDA-MB-231 | - | 59[1] |

| BT-474 | - | 55[1] |

| Prostate Cancer | ||

| PC-3 | - | 29[1] |

| Colorectal Cancer | ||

| RKO | 56.4 (24h), 51.8 (48h) | - |

| SW480 | 73.7 (24h), 44.18 (48h) | - |

| HT-29 | 251.1 (24h), 168.9 (48h) | - |

| SW620 | 412.5 (24h), 314.2 (48h) | - |

| LoVo | 573.8 (24h), 502.1 (48h) | - |

Anti-inflammatory Activity

Quantitative comparative data for the anti-inflammatory effects of this compound and furanodienone is limited. However, existing studies provide qualitative insights into their mechanisms.

-

Furanodienone has been shown to be a selective agonist of the pregnane X receptor (PXR), a nuclear receptor involved in the regulation of inflammatory responses.[2] It has also been reported to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated microglial cells.[3]

-

Isofuranodiene has demonstrated anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[4][5] Its mechanism is linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of furanodienone and this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6][7][8][9][10]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound (furanodienone or this compound) and incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Nitric Oxide (NO) Production Assay

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[6][11][12]

-

Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Sample Collection: Collect 100 µL of the culture supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Cyclooxygenase (COX) Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[8][10][13][14]

-

Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the purified COX-1 or COX-2 enzyme with the test compound at various concentrations in a suitable buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Prostaglandin Measurement: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of COX inhibition by the test compound compared to the vehicle control and determine the IC50 value.

Reactive Oxygen Species (ROS) Detection Assay

The intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[15][16]

-

Cell Treatment: Plate cells in a 96-well plate and treat them with the test compound.

-

Probe Loading: Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Fluorescence Measurement: After incubation, wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.

NF-κB Luciferase Reporter Assay

This assay is used to measure the activation of the NF-κB transcription factor.[1][7][9][15][17]

-

Cell Transfection: Co-transfect cells (e.g., HEK293T or HeLa) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment and Stimulation: Treat the transfected cells with the test compound, followed by stimulation with an NF-κB activator such as TNF-α.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blotting for MAPK Signaling

Western blotting is used to detect the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as ERK, JNK, and p38.

-

Protein Extraction: Treat cells with the test compounds, lyse them, and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The distinct biological activities of furanodienone and this compound can be attributed to their differential modulation of intracellular signaling pathways.

Furanodienone Signaling Pathways

Furanodienone has been shown to exert its anticancer effects through the induction of reactive oxygen species (ROS), which in turn modulates the MAPK signaling pathway, leading to apoptosis. It is also known to activate the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism and inflammation. Furthermore, in some cancer cells, it has been found to downregulate the Wnt signaling pathway.

Caption: Furanodienone's multifaceted signaling interactions.

This compound Signaling Pathway

The primary reported mechanism of action for this compound's anti-inflammatory effects is the inhibition of the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines.

Caption: this compound's anti-inflammatory mechanism.

General Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the initial biological evaluation of compounds like furanodienone and this compound.

Caption: A standard workflow for bioactive compound assessment.

Conclusion and Future Directions

This compound and furanodienone represent a compelling case of how subtle stereochemical differences can translate into distinct pharmacological profiles. While furanodienone's anticancer and anti-inflammatory activities are linked to the modulation of multiple signaling pathways, including ROS/MAPK, PXR, and Wnt, this compound's effects are currently attributed primarily to the inhibition of the NF-κB pathway. The available quantitative data, though not directly comparable across all activities, suggests that both isomers possess significant therapeutic potential.

Future research should focus on conducting direct comparative studies of these two isomers across a panel of cancer cell lines and in various models of inflammation. Elucidating the complete signaling network for this compound and further exploring the downstream targets of furanodienone-activated PXR will provide a more comprehensive understanding of their mechanisms of action. Such studies are crucial for guiding the potential development of these natural products into novel therapeutic agents.

References

- 1. bowdish.ca [bowdish.ca]

- 2. An abundant ginger compound furanodienone alleviates gut inflammation via the xenobiotic nuclear receptor PXR in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Isofuranodiene, a Natural Sesquiterpene Isolated from Wild Celery (Smyrnium olusatrum L.), Protects Rats against Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 8. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abcam.com [abcam.com]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. assaygenie.com [assaygenie.com]

- 15. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 16. RAW264.7 cells+nitric oxide determination - Cell Biology [protocol-online.org]

- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

Isofuranodienone: A Technical Guide to its Anti-Inflammatory Potential

Disclaimer: Scientific literature with specific quantitative data and detailed experimental protocols for the anti-inflammatory activity of isofuranodienone is limited. This document utilizes data from its close structural analog, furanodienone, as a proxy to present a comprehensive technical guide. Furanodienone is a furanosesquiterpenoid, like this compound, and is often isolated from the same plant sources, primarily of the Curcuma and Commiphora genera.[1][2][3] The findings presented herein for furanodienone are expected to be highly indicative of the potential of this compound as an anti-inflammatory agent.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The quest for novel anti-inflammatory agents has led to the exploration of natural products. This compound, a furanosesquiterpenoid found in medicinal plants, has emerged as a promising candidate. This technical guide provides an in-depth overview of the anti-inflammatory potential of this compound, with a focus on its mechanism of action, supporting quantitative data from its analog furanodienone, and detailed experimental protocols for its evaluation. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Targeting Key Inflammatory Pathways

Furanodienone, and by extension this compound, exerts its anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The primary mechanisms of action involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[4][5]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[6][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[5][6][8]

Furanodienone has been shown to inhibit the activation of the NF-κB pathway.[4] This inhibition is thought to occur through the prevention of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB.[9]

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial regulators of cellular processes, including inflammation.[10] Inflammatory stimuli activate these kinases through a cascade of phosphorylation events.[10] Activated MAPKs, in turn, phosphorylate and activate various transcription factors, such as activator protein-1 (AP-1), which also contributes to the expression of pro-inflammatory genes.[6] Furanodienone has been demonstrated to suppress the phosphorylation of MAPKs, thereby inhibiting downstream inflammatory responses.[6]

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of furanodienone, serving as a proxy for this compound.

Table 1: Inhibition of Pro-inflammatory Mediators

| Mediator | Cell Line | Stimulant | Furanodienone Concentration | % Inhibition / IC50 | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | Not specified | IC50 not specified, but significant inhibition shown | [11] |

| Nitric Oxide (NO) | BV-2 | LPS | Not specified | Halved NO generation | [4] |

| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | Not specified | Significant inhibition | [6] |

Table 2: Inhibition of Pro-inflammatory Cytokines

| Cytokine | Cell Line / Model | Stimulant | Furanodienone Treatment | Effect | Reference |

| TNF-α | BV-2 | LPS | Pre-treatment | Markedly reduced | [4] |

| TNF-α | Mouse Brain & Liver | LPS (in vivo) | Not specified | Inhibited expression | [4] |

| IL-1β | Mouse Brain & Liver | LPS (in vivo) | Not specified | Inhibited expression | [4] |

| IL-6 | BV-2 | LPS | Pre-treatment | Markedly reduced | [4] |

| IL-17 | BV-2 | LPS | Pre-treatment | Markedly reduced | [4] |

| IL-23 | BV-2 | LPS | Pre-treatment | Markedly reduced | [4] |